Galantamine Hydrobromide

Description

Galantamine Hydrobromide is the hydrobromide salt form of galantamine, a tertiary alkaloid obtained synthetically or naturally from the bulbs and flowers of Narcissus and several other genera of the Amaryllidaceae family with anticholinesterase and neurocognitive-enhancing activities. Galantamine competitively and reversibly inhibits acetylcholinesterase, thereby increasing the concentration and enhancing the action of acetylcholine (Ach). In addition, galantamine is a ligand for nicotinic acetylcholine receptors, which may increase the presynaptic release of Ach and activate postsynaptic receptors. This agent may improve neurocognitive function in mild and moderate Alzheimer' s disease and may reduce abstinence-induced cognitive symptoms that promote smoking relapse.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and is indicated for alzheimer disease and dementia and has 5 investigational indications.

A benzazepine derived from norbelladine. It is found in galanthus and other amaryllidaceae. Galantamine is a cholinesterase inhibitor that has been used to reverse the muscular effects of gallamine triethiodide and tubocurarine, and has been studied as a treatment for Alzheimer's disease and other central nervous system disorders. [PubChem]

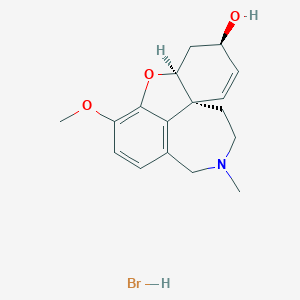

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORVDGQLPPAFRS-XPSHAMGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1953-04-4, 193146-85-9 | |

| Record name | Galantamine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galantamine hydrobromide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Galantamine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193146859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galantamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALANTAMINE HYDROBROMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N4SA4KQX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GALANTAMINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ4PTD2VVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Dual-Action Cholinergic Agent: A Technical Guide to the Discovery and Origin of Galantamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galantamine, an alkaloid initially isolated from the snowdrop flower, has traversed a remarkable scientific journey from its folkloric roots to a key therapeutic agent in the management of Alzheimer's disease. This technical guide provides an in-depth exploration of the discovery and origin of galantamine hydrobromide, detailing the seminal experiments that elucidated its unique dual mechanism of action. The following sections present quantitative data from key studies, comprehensive experimental protocols, and visualizations of the critical pathways and processes involved in its initial characterization.

Discovery and Origin

The story of galantamine begins in the Soviet Union in the 1940s and 1950s, where researchers first isolated the alkaloid from the bulbs of the Caucasian snowdrop, Galanthus woronowii[1]. While Russian scientists were the first to isolate the compound, it was a Bulgarian chemist, Dimitar Paskov, who in 1959, further investigated and championed its therapeutic potential[2]. The early interest in galantamine was not for neurodegenerative diseases, but rather for its anticholinesterase properties, which were found to be beneficial in treating conditions like myasthenia gravis and poliomyelitis, a fact that led to its initial clinical use in several Eastern European countries[2][3].

The impetus for its development as a treatment for Alzheimer's disease came much later, with the rise of the cholinergic hypothesis of the disease in the 1980s. This hypothesis posited that cognitive decline in Alzheimer's patients was linked to a deficit in the neurotransmitter acetylcholine. Galantamine's ability to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, made it a prime candidate for investigation. This later research revealed a second, equally important mechanism of action: the allosteric modulation of nicotinic acetylcholine receptors (nAChRs).

Quantitative Data

The following tables summarize key quantitative data from foundational studies on galantamine's pharmacological properties.

Table 1: Acetylcholinesterase (AChE) Inhibition

| Enzyme Source | IC50 (µM) | Reference |

| Erythrocyte AChE | 0.35 | [4] |

| Electric Eel AChE | 1.45 (as µg/mL) |

Table 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)

| Receptor Subtype | Agonist | EC50 of Agonist (nM) | EC50 of Agonist with Galantamine (nM) | Hill Coefficient (nH) of Agonist | Hill Coefficient (nH) of Agonist with Galantamine | Reference |

| α4β2 | Acetylcholine | 10 ± 1.3 | 5 ± 1.1 | 1.2 ± 0.03 | 1.6 ± 0.03 | Samochocki et al., 2003 |

Experimental Protocols

This section provides detailed methodologies for the key experiments that were instrumental in the discovery and characterization of galantamine.

Isolation of Galantamine from Galanthus Species (Early Method)

This protocol is based on early alkaloid extraction techniques.

Objective: To extract and isolate galantamine from the bulbs of Galanthus woronowii.

Materials:

-

Dried and powdered bulbs of Galanthus woronowii

-

Methanol

-

Hydrochloric acid (HCl), 2% solution

-

Ammonium hydroxide (NH4OH)

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol in various ratios)

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware and equipment

Procedure:

-

Extraction: The powdered bulbs are exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure.

-

Acid-Base Extraction: The crude extract is dissolved in a 2% HCl solution and filtered. The acidic solution is then washed with chloroform to remove neutral and weakly basic compounds. The aqueous layer is then basified to approximately pH 9-10 with ammonium hydroxide.

-

Solvent Extraction: The basified aqueous solution is extracted multiple times with chloroform. The chloroform extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid mixture.

-

Chromatographic Purification: The crude alkaloid mixture is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by TLC.

-

Isolation and Identification: Fractions containing galantamine are combined, and the solvent is evaporated. The resulting solid is further purified by recrystallization. The identity and purity of the isolated galantamine are confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry) and comparison with a reference standard.

Determination of Acetylcholinesterase (AChE) Inhibition

This protocol is a generalized method based on the principles of the Ellman assay.

Objective: To determine the IC50 value of galantamine for AChE inhibition.

Materials:

-

Acetylcholinesterase (from a source such as electric eel or human erythrocytes)

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound solutions of varying concentrations

-

96-well microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer, DTNB, and the AChE enzyme solution.

-

Inhibitor Incubation: Galantamine solutions of different concentrations are added to the wells and pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at a controlled temperature.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

-

Measurement of Activity: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is measured spectrophotometrically at 412 nm over time.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each galantamine concentration relative to a control without the inhibitor. The IC50 value, the concentration of galantamine that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography of the Galantamine-Acetylcholinesterase Complex

This protocol is based on the methodology used to determine the crystal structure of the galantamine-AChE complex (PDB ID: 4EY6).

Objective: To determine the three-dimensional structure of galantamine bound to acetylcholinesterase.

Materials:

-

Recombinant human acetylcholinesterase (rhAChE)

-

This compound

-

Crystallization reagents (e.g., polyethylene glycol, salts, buffers)

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron or rotating anode source)

-

Crystallographic software for data processing and structure refinement (e.g., HKL-2000, PHENIX)

Procedure:

-

Crystallization: Crystals of rhAChE are grown using vapor diffusion (hanging or sitting drop) methods. A solution of the purified protein is mixed with a crystallization solution and allowed to equilibrate against a larger reservoir of the crystallization solution.

-

Soaking: The grown crystals are soaked in a solution containing galantamine to allow the inhibitor to bind to the active site of the enzyme within the crystal lattice.

-

Cryo-protection and Data Collection: The crystals are transferred to a cryoprotectant solution to prevent ice formation and then flash-cooled in liquid nitrogen. X-ray diffraction data are collected from the frozen crystal at a synchrotron beamline.

-

Data Processing and Structure Determination: The diffraction data are processed and scaled using software like HKL-2000. The structure is solved by molecular replacement using a previously determined structure of AChE as a search model.

-

Structure Refinement: The initial model is refined using software such as PHENIX. This involves iterative cycles of manual model building and automated refinement to improve the fit of the atomic model to the experimental electron density map. The final structure is validated for its geometric quality.

Whole-Cell Patch-Clamp Electrophysiology for Allosteric Modulation of nAChRs

This protocol describes a general method for studying the effects of galantamine on nAChRs expressed in a cellular system.

Objective: To characterize the allosteric modulatory effects of galantamine on nAChR subtypes.

Materials:

-

Cell line expressing the nAChR subtype of interest (e.g., HEK-293 cells)

-

Patch-clamp rig (amplifier, micromanipulators, perfusion system)

-

Borosilicate glass capillaries for making patch pipettes

-

Extracellular and intracellular recording solutions

-

Acetylcholine (or another nicotinic agonist)

-

This compound

Procedure:

-

Cell Preparation: Cells expressing the nAChR subtype are cultured on coverslips.

-

Pipette Fabrication: Patch pipettes are pulled from borosilicate glass capillaries and filled with the intracellular solution.

-

Whole-Cell Configuration: A pipette is brought into contact with a cell, and a high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell recording configuration.

-

Drug Application: The cell is perfused with the extracellular solution. The nicotinic agonist is applied to elicit an inward current through the nAChRs. Galantamine is co-applied with the agonist to observe its modulatory effects.

-

Data Acquisition and Analysis: The currents are recorded using a patch-clamp amplifier and digitized. The amplitude, kinetics, and concentration-response relationship of the agonist-evoked currents in the absence and presence of galantamine are analyzed to determine the nature and extent of allosteric modulation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks related to galantamine's discovery and mechanism of action.

References

A Technical Guide to the Natural Sources and Extraction of Galantamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the natural origins of galantamine hydrobromide, a critical acetylcholinesterase inhibitor used in the management of Alzheimer's disease. The document provides a comprehensive overview of its primary plant sources, detailing the concentration of galantamine in various species. Furthermore, it outlines detailed methodologies for the extraction and purification of this valuable alkaloid, offering insights into both laboratory and industrial-scale processes.

Natural Sources of Galantamine

Galantamine is an alkaloid primarily found in plants belonging to the Amaryllidaceae family. While numerous species contain this compound, only a select few are utilized for commercial extraction due to their higher galantamine content and suitability for cultivation. The concentration of galantamine can vary significantly depending on the plant species, the specific part of the plant, geographical location, and cultivation practices.[1][2]

The most prominent natural sources of galantamine include species from the genera Galanthus (snowdrops), Leucojum (snowflakes), Narcissus (daffodils), and Lycoris (spider lilies).[3][4][5] Although initially isolated from Galanthus nivalis (common snowdrop), commercial production has largely shifted to other species that offer higher yields and are more amenable to agricultural exploitation. Daffodils (Narcissus species), in particular, have become a significant and economically viable source for galantamine production worldwide.

The following tables summarize the quantitative data on galantamine content in various plant sources.

Table 1: Galantamine Content in Selected Galanthus and Leucojum Species

| Species | Plant Part | Galantamine Content (% of Dry Weight) | Reference(s) |

| Galanthus nivalis (Common Snowdrop) | Bulbs | 0.0003 - 0.0178 mg/g | |

| Galanthus woronowii | Bulbs | 0.003 - 0.506 | |

| Galanthus elwesii | Bulbs | 0.007 - 0.026 | |

| Leucojum aestivum (Summer Snowflake) | Bulbs | Traces - 0.5 mg/g | |

| Leucojum aestivum | Leaves | Traces - 5.0 mg/g | |

| Leucojum aestivum | Roots | up to 2.3524 mg/g |

Table 2: Galantamine Content in Selected Narcissus and Lycoris Species

| Species | Plant Part | Galantamine Content (% of Dry Weight) | Reference(s) |

| Narcissus pseudonarcissus cv. Carlton | Bulbs | 2.2 - 3.3 mg/g | |

| Narcissus tazetta | Bulbs | 0.03 - 0.33 mg/g | |

| Narcissus 'Favourite' | Bulbs | 0.15 | |

| Narcissus 'Ice Follies' | Bulbs | 70 mg / 100g | |

| Lycoris radiata (Red Spider Lily) | Bulbs | 0.2 - 5.0 mg/g | |

| Lycoris aurea | Leaves | Markedly increased under nitrogen stress |

Biosynthesis of Galantamine

The biosynthesis of galantamine in plants is a complex process involving several enzymatic steps. The pathway begins with the precursor 4'-O-methylnorbelladine, which undergoes oxidative coupling catalyzed by cytochrome P450 enzymes to form the characteristic galantamine skeleton. Subsequent methylation and reduction steps, catalyzed by N-methyltransferase and aldo-keto reductase respectively, complete the biosynthesis of galantamine. Understanding this pathway is crucial for efforts to enhance galantamine production through biotechnological approaches.

Extraction and Purification of this compound

The extraction of galantamine from plant material is a multi-step process that typically involves solvent extraction, acid-base partitioning, and chromatographic purification. The goal is to isolate the galantamine alkaloid from the complex mixture of other plant compounds and then convert it to its stable hydrobromide salt.

General Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from plant sources.

Detailed Experimental Protocols

The following protocols are synthesized from various sources, including scientific literature and patents, to provide a detailed guide for the extraction and purification of galantamine.

This protocol is a classic acid-base extraction method adapted for Narcissus bulbs.

1. Preparation of Plant Material:

-

Freshly harvested Narcissus pseudonarcissus bulbs are cleaned, dried, and finely milled into a powder.

2. Liberation of the Free Base:

-

The powdered plant material is moistened with a 10% aqueous solution of sodium carbonate (Na₂CO₃) to liberate the free galantamine base from its salt form within the plant tissue.

3. Solvent Extraction:

-

The alkalinized plant material is then extracted multiple times with an organic solvent such as toluene at a slightly elevated temperature (e.g., 65-70°C).

-

The combined organic extracts are collected.

4. Acidic Aqueous Extraction:

-

The organic extract is then treated with a dilute solution of sulfuric acid (e.g., 2% H₂SO₄). The galantamine, being a base, will react with the acid to form a water-soluble salt, which partitions into the aqueous phase.

-

The aqueous phase, now containing the galantamine salt, is separated from the organic layer.

5. Purification and Isolation of Galantamine Base:

-

The acidic aqueous solution is then made alkaline by the addition of a base, such as ammonium hydroxide (NH₄OH), to a pH of around 9. This converts the galantamine salt back to its free base form, which is less soluble in water.

-

The free base is then extracted from the aqueous solution using an organic solvent like toluene.

-

The organic solvent is evaporated under vacuum to yield a crude alkaloid mixture containing galantamine.

6. Chromatographic Purification:

-

The crude alkaloid mixture is further purified using column chromatography. A silica gel column is often employed, with a gradient of solvents (e.g., a mixture of chloroform and methanol) to separate galantamine from other alkaloids.

7. Formation of this compound and Crystallization:

-

The purified galantamine base is dissolved in a suitable solvent (e.g., ethanol).

-

A solution of hydrobromic acid (HBr) is added to the galantamine solution, leading to the formation of this compound.

-

The this compound is then crystallized from the solution, often by cooling. The crystals are collected by filtration and dried to yield the final pure product.

Supercritical fluid extraction is a "green" alternative to traditional solvent extraction, using supercritical CO₂ as the solvent.

1. Preparation of Plant Material:

-

Dried and milled raw material from Lycoris or Galanthus species is used.

2. Supercritical CO₂ Extraction:

-

The powdered plant material is placed in an extractor.

-

Supercritical CO₂ is passed through the material under controlled temperature (30-150°C) and pressure (5-100 MPa).

-

The supercritical CO₂, now containing the dissolved galantamine, is then passed into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and the galantamine to precipitate.

3. Purification:

-

The extracted material, which is a mixture of compounds, requires further purification, typically using the chromatographic and crystallization steps outlined in Protocol 1.

Conclusion

The natural world, particularly the Amaryllidaceae family of plants, remains a vital source for the production of this compound. While synthetic routes exist, extraction from cultivated plant sources, especially Narcissus species, is a well-established and economically viable method. The selection of the appropriate plant material, with high galantamine content, is a critical first step. The subsequent extraction and purification processes, whether through traditional acid-base methods or more modern techniques like supercritical fluid extraction, require careful optimization to ensure high yield and purity of the final pharmaceutical-grade product. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals involved in the development and production of this important therapeutic agent.

References

- 1. CN1611502A - Method for separating galanthamine from plant extract - Google Patents [patents.google.com]

- 2. research.tudelft.nl [research.tudelft.nl]

- 3. WO2019222817A1 - Method for preparation of purified this compound - Google Patents [patents.google.com]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Highly sensitive HPLC method for the determination of galantamine in human plasma and urine through derivatization with dansyl chloride using fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Galantamine in Amaryllidaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galantamine, a tertiary alkaloid renowned for its application in the symptomatic treatment of Alzheimer's disease, is a prominent member of the Amaryllidaceae family of alkaloids. Its intricate biosynthesis pathway, a subject of extensive research, offers a compelling case study in plant secondary metabolism and presents opportunities for biotechnological production. This technical guide provides an in-depth exploration of the galantamine biosynthesis pathway, consolidating current knowledge on the enzymatic steps, key intermediates, and regulatory aspects. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in natural product chemistry, metabolic engineering, and pharmaceutical sciences.

The Core Biosynthetic Pathway

The biosynthesis of galantamine originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway can be broadly divided into three key stages: the formation of the central intermediate norbelladine, the pivotal oxidative coupling reactions that determine the alkaloid scaffold, and the final tailoring steps leading to galantamine.

Formation of Norbelladine

The initial steps converge to produce norbelladine, the common precursor to all Amaryllidaceae alkaloids.[1] This involves the condensation of tyramine, derived from L-tyrosine, and 3,4-dihydroxybenzaldehyde (3,4-DHBA), derived from L-phenylalanine.

-

L-Tyrosine to Tyramine: The conversion of L-tyrosine to tyramine is catalyzed by the enzyme tyrosine decarboxylase (TYDC) .[2][3]

-

L-Phenylalanine to 3,4-Dihydroxybenzaldehyde: This conversion involves a series of enzymatic steps initiated by phenylalanine ammonia-lyase (PAL) , followed by cinnamate 4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) .[2][3]

-

Condensation and Reduction to Norbelladine: The condensation of tyramine and 3,4-DHBA to form a Schiff base intermediate, norcraugsodine, is catalyzed by norbelladine synthase (NBS) . Subsequently, noroxomaritidine/norcraugsodine reductase (NR) reduces norcraugsodine to yield norbelladine. It has been suggested that NBS and NR may function together, possibly as a complex, to efficiently catalyze these two steps.

The Pivotal Role of 4'-O-Methylnorbelladine and Oxidative Coupling

Norbelladine undergoes methylation to form 4'-O-methylnorbelladine, a critical branch-point intermediate. This reaction is catalyzed by norbelladine 4'-O-methyltransferase (N4OMT) .

The fate of 4'-O-methylnorbelladine is determined by the regioselectivity of the subsequent intramolecular oxidative coupling reaction, catalyzed by cytochrome P450 enzymes. This crucial step gives rise to the different structural skeletons of Amaryllidaceae alkaloids:

-

Para-ortho' coupling: Leads to the formation of the galantamine-type skeleton.

-

Para-para' coupling: Results in the crinine/haemanthamine-type skeleton.

-

Ortho-para' coupling: Produces the lycorine-type skeleton.

For galantamine biosynthesis, a specific cytochrome P450 enzyme (CYP96T) catalyzes the para-ortho' oxidative coupling of 4'-O-methylnorbelladine to form the intermediate N-demethylnarwedine.

Final Tailoring Steps to Galantamine

The final steps in the pathway involve the conversion of N-demethylnarwedine to galantamine.

-

Reduction: N-demethylnarwedine is reduced to N-demethylgalantamine.

-

N-methylation: In the terminal step, N-demethylgalantamine is methylated to yield galantamine.

Quantitative Data

A comprehensive understanding of the galantamine biosynthesis pathway necessitates quantitative data on enzyme kinetics and the concentration of key metabolites within the plant. The following tables summarize the available quantitative information.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | kcat | Source Organism | Reference(s) |

| Norbelladine 4'-O-Methyltransferase (N4OMT) | Norbelladine | 169 ± 19 µM | 10.86 ± 1.25 µM min⁻¹ | 2.17 min⁻¹ | Narcissus papyraceus | |

| Norbelladine Synthase (NBS) | Tyramine, 3,4-DHBA | Data not available | Data not available | Data not available | Narcissus pseudonarcissus, Leucojum aestivum | |

| Noroxomaritidine/Norcraugsodine Reductase (NR) | Norcraugsodine | Data not available | Data not available | Data not available | Narcissus pseudonarcissus |

Note: While the activity of NBS and NR has been demonstrated, specific kinetic parameters have not been reported in the reviewed literature. The enzymes are often described as having "low yield" or "low specific activity" for norbelladine formation.

Table 2: Concentration of Galantamine and Precursors in Amaryllidaceae Species

| Compound | Plant Species | Tissue | Concentration (µg/g dry weight unless otherwise specified) | Reference(s) |

| Galantamine | Narcissus pseudonarcissus cv. Carlton | Bulb | 980 - 1150 (fresh weight) | |

| Basal Plate | 1050 - 1310 (fresh weight) | |||

| Callus | 1.0 - 7.0 (fresh weight) | |||

| Bulblets | 12 - 215 (fresh weight) | |||

| Narcissus tazetta | Bulb | 30 - 330 | ||

| Galanthus nivalis | Bulb | 50 - 360 | ||

| Narcissus cv. Fortune | Bulb | 285 ± 47 | ||

| Narcissus cv. Carlton | Bulb | 452 ± 73 | ||

| Narcissus cv. Ice Follies | Bulb | 69 ± 17 | ||

| Tyramine | Narcissus papyraceus | Roots | Higher concentration than leaves and bulbs | |

| 3-O-methylated 3,4-DHBA (Vanillin) | Narcissus papyraceus | Roots | Higher concentration than bulbs | |

| Caffeic acid | Narcissus papyraceus | Roots | Exclusively detected in roots |

Experimental Protocols

Detailed experimental protocols are crucial for the study and manipulation of the galantamine biosynthesis pathway. The following sections provide generalized methodologies for key experiments.

Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NR) Coupled Enzyme Assay

This assay measures the formation of norbelladine from tyramine and 3,4-dihydroxybenzaldehyde through the sequential action of NBS and NR.

Materials:

-

Purified recombinant NBS and NR enzymes

-

Tyramine

-

3,4-Dihydroxybenzaldehyde (3,4-DHBA)

-

NADPH

-

HEPES buffer (100 mM, pH 6.0)

-

Trichloroacetic acid (TCA), 20%

-

HPLC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing 100 mM HEPES buffer (pH 6.0), 10 µM tyramine, 300 µM 3,4-DHBA, and 1 mM NADPH.

-

Add purified NBS (e.g., 80 µg) and NR (e.g., 60 µg) enzymes to the reaction mixture. The total reaction volume is typically 100 µL.

-

Incubate the reaction at 35°C for 2 hours.

-

Terminate the reaction by adding 10 µL of 20% TCA.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the presence and quantity of norbelladine using a validated HPLC-MS/MS method.

Controls:

-

Negative control 1: Reaction without enzymes.

-

Negative control 2: Reaction without substrates (tyramine and 3,4-DHBA).

-

Negative control 3: Reaction without NADPH.

Norbelladine 4'-O-Methyltransferase (N4OMT) Enzyme Assay

This assay determines the activity of N4OMT by measuring the formation of 4'-O-methylnorbelladine from norbelladine.

Materials:

-

Purified recombinant N4OMT enzyme

-

Norbelladine

-

S-adenosylmethionine (SAM)

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

HPLC system with UV or MS detection

Procedure:

-

Prepare a reaction mixture containing buffer, a known concentration of norbelladine, and SAM.

-

Initiate the reaction by adding the purified N4OMT enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction, for example, by adding an organic solvent like methanol or by heat inactivation.

-

Analyze the reaction mixture by HPLC to quantify the amount of 4'-O-methylnorbelladine formed.

Quantification of Galantamine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of galantamine from plant material.

Materials:

-

Dried and powdered plant material (e.g., bulbs)

-

Extraction solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water)

-

HPLC system with a C18 column and UV or MS detector

-

Galantamine standard

-

Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA)

Procedure:

-

Extraction:

-

Weigh a precise amount of powdered plant material (e.g., 100 mg).

-

Add a defined volume of extraction solvent (e.g., 1 mL of 0.1% TFA).

-

Vortex and sonicate the mixture to ensure efficient extraction.

-

Centrifuge the sample to pellet the solid material.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject a known volume of the filtered extract onto the HPLC system.

-

Elute the compounds using a suitable mobile phase gradient.

-

Detect galantamine based on its retention time and UV absorbance (e.g., 288 nm) or mass-to-charge ratio, compared to a pure galantamine standard.

-

Quantify the amount of galantamine by comparing the peak area of the sample to a standard curve generated with known concentrations of the galantamine standard.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of the expression levels of galantamine biosynthesis genes.

Materials:

-

Plant tissue

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target genes (e.g., TYDC, PAL, NBS, NR, N4OMT, CYP96T) and a reference gene (e.g., actin or ubiquitin)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the plant tissue using a suitable RNA extraction kit, following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing the master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA.

-

Perform the qRT-PCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Monitor the fluorescence signal in real-time.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships within the biosynthesis pathway and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate these processes.

Caption: The biosynthetic pathway of galantamine from L-phenylalanine and L-tyrosine.

Caption: Workflow for the coupled enzyme assay of NBS and NR.

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]

- 3. Cloning and Characterization of a Norbelladine 4′-O-Methyltransferase Involved in the Biosynthesis of the Alzheimer’s Drug Galanthamine in Narcissus sp. aff. pseudonarcissus | PLOS One [journals.plos.org]

Allosteric Potentiation of Nicotinic Acetylcholine Receptors by Galantamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galantamine, a tertiary alkaloid, is a well-established therapeutic agent for mild to moderate Alzheimer's disease.[1] Its clinical efficacy is attributed to a dual mechanism of action: the reversible, competitive inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][2][3] This guide provides an in-depth technical overview of the allosteric potentiation of nAChRs by galantamine, focusing on quantitative data, experimental protocols, and the underlying signaling pathways. While the predominant view supports galantamine as a positive allosteric modulator, it is noteworthy that some studies have not observed this effect on human α4β2 or α7 nAChRs, suggesting the topic may still be subject to further investigation.[4]

Quantitative Data on Galantamine's Allosteric Potentiation

The allosteric modulation of nAChRs by galantamine is characterized by a bell-shaped concentration-response curve, where potentiation is observed at lower concentrations and inhibition at higher concentrations. The tables below summarize the quantitative data from various studies on the effects of galantamine on different nAChR subtypes.

Table 1: Potentiation of nAChR Function by Galantamine

| nAChR Subtype | Agonist | Experimental System | Galantamine Concentration for Max. Potentiation | Maximum Potentiation | Reference |

| Human α4β2 | Acetylcholine | HEK-293 cells | 1 µM | ~40% increase in current amplitude | |

| Human α7 | Acetylcholine | Xenopus oocytes | 0.1 µM | 22% increase in ACh-induced currents | |

| Human α3β4 | Acetylcholine | HEK-293 cells | 0.1 - 1 µM | Potentiation observed | |

| Human α6β4 | Acetylcholine | HEK-293 cells | 0.1 - 1 µM | Potentiation observed | |

| Torpedo (muscular) | Acetylcholine | Xenopus oocytes | 1 µM | 35% increase in ACh-induced currents | |

| Endogenous (likely α7) | Nicotine | SH-SY5Y cells | 1 µM | 32.2% increase in Ca2+ fluorescence |

Table 2: Inhibition of nAChR Function by Galantamine

| nAChR Subtype | Agonist | Experimental System | IC50 of Galantamine | Notes | Reference |

| Human α4β2 | Acetylcholine | HEK-293 cells | >10 µM | Inhibition observed at higher concentrations. | |

| Human α7 | Acetylcholine | Xenopus oocytes | Not specified | Inhibition observed at concentrations >0.1 µM. | |

| Muscle-type | Acetylcholine | Muscle cells | 3 mM | Displacement of tritiated ACh. |

Table 3: Effects of Galantamine on Agonist Potency

| nAChR Subtype | Agonist | Experimental System | Galantamine Concentration | Effect on Agonist EC50 | Reference |

| Human α4β2 | Epibatidine | HEK-293 cells | 0.5 µM | Shifted from 10 nM to 5 nM |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through nAChRs in the cell membrane of a single cell.

Objective: To characterize the potentiation and/or inhibition of agonist-induced nAChR currents by galantamine.

Cell Preparation:

-

Human embryonic kidney (HEK-293) cells or Xenopus laevis oocytes are commonly used for heterologous expression of specific nAChR subtypes.

-

Cells are cultured under standard conditions and transfected with cDNAs encoding the desired nAChR subunits.

-

For experiments, cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

Electrophysiological Recording:

-

Whole-cell recordings are performed using borosilicate glass pipettes with a specific resistance when filled with an internal solution.

-

The membrane potential is typically held at a negative potential (e.g., -60 mV) to measure inward currents.

-

Agonist solutions (e.g., acetylcholine, nicotine) with or without varying concentrations of galantamine are applied to the cell using a rapid perfusion system.

-

Current responses are recorded, amplified, filtered, and digitized for analysis.

Data Analysis:

-

The peak amplitude of the agonist-induced current is measured in the absence and presence of galantamine.

-

Concentration-response curves are generated to determine the EC50 of the agonist and the potentiation or inhibition by galantamine.

Radioligand Binding Assay

This assay is used to determine if galantamine binds to the same site as nAChR agonists (orthosteric site) or to a different site (allosteric site).

Objective: To assess the ability of galantamine to displace the binding of a radiolabeled nAChR ligand.

Membrane Preparation:

-

Brain tissue (e.g., from rats) or cultured cells expressing nAChRs are homogenized in a buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]epibatidine, [³H]nicotine).

-

Increasing concentrations of unlabeled galantamine are added to compete for binding with the radioligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

Data Analysis:

-

The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled agonist) from the total binding.

-

The concentration of galantamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. A high IC50 value suggests that galantamine does not bind to the orthosteric site.

Intracellular Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) following nAChR activation.

Objective: To determine the effect of galantamine on agonist-induced calcium influx through nAChRs.

Cell Preparation:

-

SH-SY5Y human neuroblastoma cells, which endogenously express nAChRs, are a common model system.

-

Cells are plated on glass coverslips and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).

Calcium Imaging:

-

The coverslip is placed in a recording chamber on a fluorescence microscope.

-

Cells are perfused with a physiological salt solution.

-

An agonist (e.g., nicotine) is applied in the absence or presence of galantamine.

-

Changes in fluorescence intensity, which correspond to changes in [Ca²⁺]i, are recorded over time.

Data Analysis:

-

The peak increase in fluorescence intensity following agonist application is measured.

-

The potentiation of the calcium response by galantamine is calculated as the percentage increase in the response compared to the agonist alone.

Signaling Pathways and Experimental Workflows

Signaling Pathways of nAChR Activation and Modulation by Galantamine

Activation of nAChRs, particularly the α7 subtype, leads to an influx of Ca²⁺ which triggers various downstream signaling cascades. These pathways are crucial for neuronal survival and function. Galantamine, by allosterically potentiating nAChR function, can enhance these signaling events.

Caption: nAChR signaling cascade potentiated by galantamine.

Experimental Workflow for Whole-Cell Patch-Clamp

The following diagram illustrates the typical workflow for a whole-cell patch-clamp experiment to study the effects of galantamine.

Caption: Workflow for a whole-cell patch-clamp experiment.

Logical Relationship of Galantamine's Dual Mechanism of Action

Galantamine's therapeutic effect in Alzheimer's disease is a result of its combined action as an AChE inhibitor and an allosteric potentiator of nAChRs.

Caption: Dual mechanism of action of galantamine.

Conclusion

Galantamine's allosteric potentiation of nicotinic acetylcholine receptors represents a significant aspect of its therapeutic profile. This guide has provided a comprehensive technical overview of this mechanism, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. A thorough understanding of these principles is essential for researchers and drug development professionals working to advance treatments for neurodegenerative diseases. The existing controversy regarding its efficacy as a positive allosteric modulator on certain nAChR subtypes highlights the need for continued research in this area.

References

- 1. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Pharmacodynamics of Galantamine Hydrobromide in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of galantamine hydrobromide, a key therapeutic agent for mild to moderate dementia of the Alzheimer's type, as characterized in various animal models. The document summarizes quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Executive Summary

This compound is a tertiary alkaloid that exhibits a dual mechanism of action: competitive, reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][2] This dual action enhances cholinergic neurotransmission, which is crucial for cognitive processes such as learning and memory.[1] Animal studies have been fundamental in elucidating these properties. Pharmacokinetic profiles have been characterized in species including rats, mice, dogs, and rabbits, revealing generally rapid absorption and high oral bioavailability.[3] This guide synthesizes the pivotal preclinical data to support further research and development.

Pharmacodynamics: Dual Mechanism of Action

Galantamine's therapeutic effects are attributed to its ability to enhance cholinergic function through two distinct, synergistic mechanisms.[2]

Acetylcholinesterase (AChE) Inhibition

Galantamine acts as a weak, competitive, and reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, galantamine increases the concentration and duration of action of ACh, thereby boosting cholinergic signaling. In vitro studies have demonstrated that galantamine is a potent and selective inhibitor of AChE, showing approximately 50-fold greater selectivity for AChE over butyrylcholinesterase (BuChE). In vivo studies in mice showed a maximum apparent AChE inhibition of 43% in brain homogenates following a 4 mg/kg intravenous dose.

Allosteric Potentiation of Nicotinic Receptors

A unique feature of galantamine is its function as an allosterically potentiating ligand (APL) at nAChRs. It binds to an allosteric site on various nAChR subtypes, sensitizing them to acetylcholine. This modulation increases the probability of channel opening and slows receptor desensitization. This APL action potentiates the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in memory and cognition. Studies in Aβ-injected mice demonstrated that galantamine's cognitive-improving effects are mediated through the allosteric potentiation of nAChRs, leading to augmented dopaminergic neurotransmission in the hippocampus.

References

An In-depth Technical Guide on Galantamine Hydrobromide's Effect on Cholinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galantamine hydrobromide is a pharmaceutical agent approved for the symptomatic treatment of mild to moderate Alzheimer's disease (AD).[1] Its therapeutic efficacy is rooted in a unique dual mechanism of action that enhances cholinergic neurotransmission, a key pathway implicated in cognitive functions such as memory and learning.[2][3] This technical guide provides a comprehensive overview of galantamine's effects, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the methodologies used to study them.

Introduction: The Role of Cholinergic Neurotransmission in Cognition

The cholinergic system is a vital neuromodulatory system in the brain, with acetylcholine (ACh) as its primary neurotransmitter.[2] Cholinergic neurons are crucial for cognitive processes, including attention, learning, and memory.[2] In neurodegenerative diseases like Alzheimer's, there is a significant loss of these neurons, leading to a decline in ACh levels and subsequent cognitive impairment. One of the primary therapeutic strategies to counteract this deficit is to augment the levels and activity of ACh in the synaptic cleft. This compound is a tertiary alkaloid that effectively addresses this cholinergic deficiency through a synergistic dual mechanism.

Galantamine's Dual Mechanism of Action

Galantamine's therapeutic effects stem from two distinct but complementary actions on the cholinergic system.

Reversible, Competitive Inhibition of Acetylcholinesterase (AChE)

The primary mechanism of galantamine is the reversible and competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, galantamine increases the concentration and prolongs the availability of ACh, thereby enhancing cholinergic signaling at both nicotinic and muscarinic receptors.

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)

Uniquely among AChE inhibitors, galantamine also acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). It binds to an allosteric site on nAChRs, distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to ACh. This allosteric potentiation enhances the response of nAChRs to acetylcholine, further amplifying cholinergic neurotransmission. This action is significant as nAChRs are involved in the release of several neurotransmitters and their numbers are reduced in Alzheimer's disease. Galantamine has been shown to be a potent allosteric potentiating ligand for several nAChR subtypes, including human α4β2, α3β4, and α6β4, as well as the chicken/mouse chimeric α7/5-HT3 receptor. The potentiation of nAChR-evoked responses, such as increases in intracellular calcium and neurotransmitter release, occurs at concentrations that correlate with the cerebrospinal fluid concentrations of the drug at recommended therapeutic doses (0.1-1 µM). At higher concentrations (>10 µM), galantamine can act as an inhibitor of nAChRs.

Quantitative Data

The following tables summarize the quantitative data on galantamine's inhibitory activity on cholinesterases and its modulatory effects on nAChRs.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Galantamine

| Enzyme | IC50 Value (µM) | Source Organism/Cell Line | Reference |

| Acetylcholinesterase (AChE) | 0.31 µg/mL | Not Specified | |

| Butyrylcholinesterase (BuChE) | 9.9 µg/mL | Not Specified | |

| Acetylcholinesterase (AChE) | 1.27 ± 0.21 | Not Specified | |

| Acetylcholinesterase (AChE) | 556.01 | SH-SY5Y (neuroblastoma) |

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Table 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) by Galantamine

| nAChR Subtype | Effective Concentration for Potentiation (µM) | Cellular Response | Cell Type | Reference |

| α3β4, α4β2, α6β4 | 0.1 - 1 | Potentiation of agonist responses | Human Embryonic Kidney (HEK-293) cells | |

| α7/5-HT3 (chimeric) | 0.1 - 1 | Potentiation of agonist responses | Human Embryonic Kidney (HEK-293) cells | |

| General nAChRs | 1 (maximum enhancement) | Potentiation of nicotine-evoked Ca2+ increase | SH-SY5Y cells | |

| General nAChRs | 1 (maximum enhancement) | Potentiation of nicotine-evoked [3H]noradrenaline release | SH-SY5Y cells | |

| Presynaptic nAChRs | 1 | Potentiation of glutamatergic/GABAergic transmission | Rat hippocampal slices | |

| Human α7 nAChR | 0.1 | Increased amplitude of ACh-induced ion currents | Xenopus oocytes | |

| Torpedo AChR | 1 | Increased amplitude of ACh-induced ion currents | Xenopus oocytes with transplanted receptors |

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 405-412 nm. The rate of TNB formation is directly proportional to AChE activity.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)

-

This compound (test inhibitor)

-

Known AChE inhibitor as a positive control (e.g., Donepezil)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405-412 nm

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.

-

Prepare a stock solution of galantamine in DMSO and create a series of dilutions in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference with enzyme activity.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Contain assay buffer and all reagents except the enzyme.

-

Control wells (100% activity): Contain assay buffer, AChE, and the vehicle (DMSO).

-

Test wells: Contain assay buffer, AChE, and various concentrations of galantamine.

-

Positive control wells: Contain assay buffer, AChE, and the known inhibitor.

-

-

Reaction:

-

Add the AChE solution to the appropriate wells.

-

Add the galantamine dilutions or vehicle to the corresponding wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.

-

Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. Readings are typically taken at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each galantamine concentration relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the galantamine concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Whole-Cell Patch-Clamp Electrophysiology for nAChR Modulation

This technique allows for the direct measurement of ion currents flowing through nAChRs in response to agonist application, and how these currents are modulated by compounds like galantamine.

Principle: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single cell expressing nAChRs. This allows for the control of the membrane potential (voltage-clamp) and the measurement of the minute ionic currents that flow through the receptor channels when they open.

Cell Preparation:

-

Use a cell line that stably expresses a specific subtype of nAChR (e.g., HEK-293 cells transfected with the genes for the desired receptor subunits) or primary neurons.

-

Culture the cells on glass coverslips suitable for microscopy and electrophysiological recording.

Materials and Reagents:

-

Patch-clamp amplifier and data acquisition system

-

Microscope with manipulators for positioning the micropipette

-

Glass micropipettes

-

Extracellular solution (containing physiological concentrations of ions, e.g., NaCl, KCl, CaCl2, MgCl2, glucose, and a buffer like HEPES)

-

Intracellular solution (pipette solution, containing ions that mimic the intracellular environment, e.g., KCl or K-gluconate, MgCl2, EGTA, and a buffer like HEPES)

-

Acetylcholine or another nAChR agonist

-

This compound

-

Fast perfusion system for rapid application and washout of drugs

Procedure:

-

Pipette Preparation: Pull glass capillaries to form micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

-

Cell Patching:

-

Place a coverslip with the cells in a recording chamber on the microscope stage, continuously perfused with extracellular solution.

-

Under visual guidance, bring the micropipette into contact with a single cell and apply gentle suction to form a gigaseal (a high-resistance seal >1 GΩ).

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for control of the intracellular environment and measurement of total membrane currents.

-

-

Recording:

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply the nAChR agonist (e.g., acetylcholine) using the fast perfusion system to elicit an inward current.

-

After recording a stable baseline response to the agonist alone, co-apply the agonist with different concentrations of galantamine.

-

Wash out the drugs with the extracellular solution between applications.

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the agonist-evoked currents in the absence and presence of galantamine.

-

A potentiation of the current is observed as an increase in the peak amplitude.

-

Construct dose-response curves for the agonist in the presence and absence of galantamine to determine changes in potency (EC50) and efficacy (maximum response).

-

Visualizations

Caption: Dual mechanism of galantamine at the cholinergic synapse.

Caption: Workflow for in vitro assessment of galantamine's effects.

Caption: Logical flow of galantamine's action to therapeutic outcome.

Conclusion

This compound's distinct dual mechanism of action, combining acetylcholinesterase inhibition with positive allosteric modulation of nicotinic acetylcholine receptors, provides a multifaceted approach to enhancing cholinergic neurotransmission. This comprehensive action not only increases the amount of available acetylcholine but also sensitizes key receptors to its presence, leading to a synergistic improvement in cholinergic signaling. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of galantamine and to develop novel modulators of the cholinergic system. The continued investigation into its effects on various nAChR subtypes and downstream signaling pathways will be crucial for optimizing its clinical use and for the development of next-generation therapies for Alzheimer's disease and other cognitive disorders.

References

In Vitro Antioxidant Properties of Galantamine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant properties of galantamine hydrobromide. It summarizes key quantitative data from published studies, presents detailed experimental protocols for major antioxidant assays, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the antioxidant potential of this compound.

Introduction

This compound is a well-established acetylcholinesterase inhibitor used in the management of mild to moderate Alzheimer's disease.[1] Beyond its primary mechanism of enhancing cholinergic neurotransmission, a growing body of evidence suggests that galantamine possesses direct and indirect antioxidant properties.[2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological feature of neurodegenerative diseases.[3] The ability of this compound to scavenge free radicals and modulate cellular antioxidant defense pathways may contribute significantly to its neuroprotective effects.[4] This guide focuses on the in vitro evidence of these antioxidant capabilities.

Quantitative Antioxidant Data

The in vitro antioxidant activity of this compound has been quantified using various assays that measure its ability to scavenge different reactive oxygen species. The following tables summarize the available quantitative data.

Table 1: Radical Scavenging Activity of this compound (Chemiluminescence Assay)

| Reactive Oxygen Species (ROS) | Generating System | Detection Method | C₅₀ (µM) | Reference |

| Superoxide Radical (•O₂⁻) | Potassium Superoxide (KO₂) | Luminol-dependent Chemiluminescence | 15 ± 2 | [5] |

| Hydroxyl Radical (•OH) | Fe³⁺-EDTA-H₂O₂ (Fenton-like reaction) | Luminol-dependent Chemiluminescence | 83 ± 12 | |

| Hypochlorous Acid (HOCl) | Sodium Hypochlorite (NaOCl) | Luminol-dependent Chemiluminescence | 25 ± 4 |

Table 2: Radical Scavenging Activity of Galantamine (Spectrophotometric Assay)

| Reactive Oxygen Species (ROS) | Detection Method | EC₅₀ (µM) | Reference |

| Oxygen Radicals | NBT spectrophotometric test | 15 | |

| Hydroxyl Radicals | NBT spectrophotometric test | 83 | |

| Hypochlorous Acid (HOCl) Radicals | NBT spectrophotometric test | 25 |

Note: Specific quantitative data for this compound in DPPH, ABTS, and FRAP assays were not available in the reviewed literature. The detailed protocols for these standard assays are provided in the following section for researchers interested in further evaluating the antioxidant potential of this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays discussed in this guide.

Luminol-Dependent Chemiluminescence Assays

These assays measure the light emission produced from the oxidation of luminol in the presence of specific ROS. The scavenging of ROS by an antioxidant leads to a decrease in chemiluminescence.

-

Principle: Potassium superoxide (KO₂) is used as a source of superoxide radicals. In the presence of luminol, these radicals generate a chemiluminescent signal. The ability of this compound to scavenge •O₂⁻ is measured by the reduction in this signal.

-

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Luminol solution (0.1 mM in PBS)

-

Potassium superoxide (KO₂) solution

-

This compound solutions of varying concentrations.

-

-

Procedure:

-

In a luminometer tube, mix 1 mL of PBS (pH 7.4) containing 0.1 mM luminol and the desired concentration of this compound. A control sample without the drug is also prepared.

-

To initiate the reaction, add 20 µL of the KO₂ solution.

-

Measure the chemiluminescence immediately using a luminometer. Due to the rapid release of superoxide, a "flash assay" setting that measures the signal every 50 milliseconds is recommended.

-

The scavenging activity is calculated as the percentage decrease in chemiluminescence in the presence of the sample compared to the control.

-

-

Principle: Hydroxyl radicals are generated via a Fenton-like reaction involving Fe³⁺-EDTA and hydrogen peroxide (H₂O₂). These highly reactive radicals oxidize luminol, producing a measurable light signal.

-

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Luminol solution (0.1 mM in PBS)

-

FeCl₃ solution (0.1 mM in PBS)

-

EDTA solution (0.1 mM in PBS)

-

Ascorbate solution (0.1 mM in PBS)

-

Hydrogen peroxide (H₂O₂) solution (1 mM in PBS)

-

This compound solutions of varying concentrations.

-

-

Procedure:

-

Prepare a reaction mixture in a luminometer tube containing 0.1 mM luminol, 0.1 mM FeCl₃, 0.1 mM EDTA, 0.1 mM ascorbate, and 1 mM H₂O₂ in 1 mL of PBS (pH 7.4).

-

Add this compound at different concentrations to the reaction mixture. A control is prepared without the drug.

-

Measure the chemiluminescence using a luminometer.

-

Calculate the percentage of hydroxyl radical scavenging.

-

-

Principle: Sodium hypochlorite (NaOCl) serves as the source of hypochlorous acid, which oxidizes luminol to produce chemiluminescence.

-

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Luminol solution (0.1 mM in PBS)

-

Sodium hypochlorite (NaOCl) solution (0.06 mM in PBS)

-

This compound solutions of varying concentrations.

-

-

Procedure:

-

In a luminometer tube, prepare a 1 mL sample containing 0.1 mM luminol and the test concentration of this compound in PBS.

-

Add 0.06 mM NaOCl to the sample to start the reaction.

-

Register the chemiluminescence using the "flash assay" option of the luminometer, measuring every 50 milliseconds.

-

Determine the percentage of HOCl scavenging activity.

-

Spectrophotometric Assays

-

Principle: Superoxide radicals reduce the yellow-colored nitroblue tetrazolium (NBT) to a blue formazan product, which can be measured spectrophotometrically. Antioxidants that scavenge superoxide radicals will inhibit this color change.

-

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Nitroblue Tetrazolium (NBT) solution (0.04 mM in PBS)

-

Potassium superoxide (KO₂) solution (1 mM in anhydrous dimethylsulfoxide)

-

This compound solutions of varying concentrations.

-

-

Procedure:

-

In a 1 mL sample vessel, mix 980 µL of 50 mM PBS (pH 7.4) containing 0.04 mM NBT and the desired concentration of this compound.

-

Add 20 µL of a 1 mM solution of KO₂ in dimethylsulfoxide.

-

Vigorously mix the reaction mixture.

-

Measure the absorbance at 560 nm using a UV-VIS spectrophotometer.

-

The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance compared to a control without the sample.

-

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Reagents:

-

DPPH stock solution (e.g., 0.1 mM in methanol or ethanol)

-

Methanol or ethanol (spectrophotometric grade)

-

This compound solutions of varying concentrations

-

Positive control (e.g., ascorbic acid or Trolox).

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.

-

In a test tube or a 96-well plate, add a specific volume of the this compound solution to an equal volume of the DPPH working solution.

-

Prepare a control containing the solvent instead of the sample.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ has a characteristic blue-green color. Antioxidants that can donate an electron or a hydrogen atom will reduce the ABTS•⁺, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

-

Reagents:

-

ABTS stock solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Ethanol or phosphate-buffered saline (PBS)

-

This compound solutions of varying concentrations

-

Positive control (e.g., Trolox).

-

-

Procedure:

-

Prepare the ABTS•⁺ solution by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the this compound solution to a larger volume of the diluted ABTS•⁺ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at 593 nm.

-

Reagents:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

-

This compound solutions of varying concentrations

-

Standard solution of known Fe²⁺ concentration (e.g., FeSO₄).

-

-

Procedure:

-

Prepare the FRAP reagent fresh and warm it to 37°C.

-

Add a small volume of the this compound solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve prepared using a known concentration of Fe²⁺.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed antioxidant mechanisms of galantamine and the general workflow of the described antioxidant assays.

Caption: Proposed antioxidant mechanisms of this compound.

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

The available in vitro data strongly suggest that this compound is an effective scavenger of biologically relevant reactive oxygen species, including superoxide and hydroxyl radicals, and hypochlorous acid. This direct radical scavenging activity, coupled with its known ability to modulate neuroprotective signaling pathways that can mitigate oxidative stress, underscores the multifaceted nature of its therapeutic potential. While further studies are warranted to quantify its antioxidant capacity using a broader range of standardized assays such as DPPH, ABTS, and FRAP, the existing evidence provides a solid foundation for considering the antioxidant properties of this compound as a significant contributor to its clinical efficacy in neurodegenerative disorders. This guide serves as a foundational resource to facilitate further research in this promising area.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. Antioxidant properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Galantamine protects against oxidative stress induced by amyloid-beta peptide in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]

Galantamine Hydrobromide for Mild Cognitive Impairment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the clinical studies on galantamine hydrobromide for the treatment of mild cognitive impairment (MCI). It includes a summary of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the drug's mechanism of action and trial workflows.

Core Mechanism of Action